1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine
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Overview
Description
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine typically involves multistep organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the piperazine ring or the bicyclic structure are replaced with other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, it has been studied as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
- 5H,6H,7H-Cyclopenta[D]pyrimidin-4-amine
- 6,7-Dihydro-5H-cyclopenta[D]pyrimidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
Uniqueness: 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}-4-phenylpiperazine is unique due to its specific bicyclic structure combined with a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20N4 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C17H20N4/c1-2-5-14(6-3-1)20-9-11-21(12-10-20)17-15-7-4-8-16(15)18-13-19-17/h1-3,5-6,13H,4,7-12H2 |
InChI Key |
AWMLVVPNHXZGJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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